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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thromboembolic risk associated with
ClimaraPro, a transdermal hormone replacement therapy (HRT), relative to other HRT
formulations. The information is compiled from large-scale observational studies and meta-
analyses to support evidence-based decision-making in research and drug development.

Executive Summary

Hormone replacement therapy is a cornerstone for managing menopausal symptoms, but its
association with an increased risk of venous thromboembolism (VTE) necessitates a careful
evaluation of different formulations. ClimaraPro, a transdermal patch delivering a continuous
low dose of estradiol and levonorgestrel, is positioned within a class of HRT that demonstrates
a favorable safety profile concerning thrombotic events compared to oral formulations.
Extensive research, including major observational studies, consistently indicates that the route
of administration is a primary determinant of VTE risk, with transdermal therapies significantly
mitigating the risk associated with oral estrogens. The progestin component also appears to
modulate this risk.

Comparative Analysis of Thromboembolism Risk
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The risk of venous thromboembolism in users of hormone replacement therapy is not uniform
across all products. Key differentiating factors include the route of administration (oral vs.
transdermal) and the specific types of estrogen and progestin used.

Transdermal vs. Oral Formulations

A substantial body of evidence from large observational studies indicates that transdermal HRT
IS not associated with an increased risk of VTE, a stark contrast to the elevated risk observed
with oral formulations.[1][2] A large nested case-control study in the UK found that while oral
HRT was associated with a significantly increased risk of VTE, transdermal HRT was not.[1]
Specifically, the study reported an overall adjusted odds ratio for VTE of 0.93 (95% CI 0.87 to
1.01) for transdermal HRT compared to no HRT.[1] In contrast, oral HRT had an adjusted odds
ratio of 1.58 (95% CI 1.52 to 1.64).[1]

The French EStrogen and THromboEmbolism Risk (ESTHER) case-control study reported
similar findings, with an odds ratio of 4.2 (95% ClI, 1.5 to 11.6) for VTE in current users of oral
estrogen compared to non-users, while the odds ratio for transdermal estrogen was 0.9 (95%
Cl, 0.4 to 2.1).[3] This difference is attributed to the avoidance of the first-pass hepatic
metabolism with transdermal delivery, which circumvents the increased synthesis of clotting
factors associated with oral estrogens.

Influence of the Progestin Component

The type of progestin added to estrogen therapy can also influence the risk of VTE. The UK
nested case-control study found that within oral combined HRT, preparations containing
conjugated equine estrogen with medroxyprogesterone acetate had the highest risk of VTE
(adjusted odds ratio 2.10, 95% CI 1.92 to 2.31).[1] Formulations with estradiol and
dydrogesterone were associated with the lowest risk (adjusted odds ratio 1.18, 95% CI 0.98 to
1.42).[1]

While specific data for transdermal levonorgestrel (the progestin in ClimaraPro) is less
abundant in large-scale VTE outcome studies, the overall safety profile of transdermal HRT
appears to be maintained across different progestin types when compared to oral formulations.
The ESTHER study suggested that norpregnane derivatives might be more thrombogenic than
micronized progesterone and pregnane derivatives when combined with oral estrogen.[3]
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Quantitative Data on Thromboembolism Risk

The following table summarizes the quantitative data on the relative risk of venous
thromboembolism associated with different HRT formulations from key observational studies.

) Risk Estimate (vs. 95% Confidence
HRT Formulation Study
No HRT) Interval
Transdermal HRT UK Nested Case-
aOR: 0.93 0.87-1.01
(Overall) Control Study

UK Nested Case-
Oral HRT (Overall) aOR: 1.58 1.52-1.64
Control Study

Oral Conjugated

Equine Estrogen + UK Nested Case-

aOR: 2.10 1.92-2.31
Medroxyprogesterone  Control Study
Acetate
Oral Estradiol + UK Nested Case-

aOR: 1.18 0.98-1.42
Dydrogesterone Control Study
Transdermal Estrogen  ESTHER Study OR: 0.9 04-21
Oral Estrogen ESTHER Study OR: 4.2 15-11.6

aOR: adjusted Odds Ratio; OR: Odds Ratio

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of scientific evidence. Below are
summaries of the experimental protocols for two key observational studies that have
significantly contributed to our understanding of HRT and VTE risk.

UK Nested Case-Control Studies (QResearch and CPRD)

o Study Design: Two nested case-control studies were conducted using data from UK general
practices contributing to the QResearch and Clinical Practice Research Datalink (CPRD)
databases.[1]
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 Participants: The study included 80,396 women aged 40-79 with a primary diagnosis of
venous thromboembolism between 1998 and 2017.[1] These cases were each matched with
up to five female controls by age, general practice, and index date.[1]

o Exposure Assessment: Exposure to different types of HRT was determined from prescription
records in the year preceding the VTE diagnosis (or the corresponding index date for
controls).[4] HRT formulations were categorized by the type of estrogen and progestogen,
dose, and route of administration.[1]

» Data Analysis: Conditional logistic regression was used to calculate odds ratios for the
association between VTE and different HRT preparations, adjusting for potential confounders
such as smoking status, alcohol consumption, comorbidities, and other prescribed
medications.[1]

The EStrogen and THromboEmbolism Risk (ESTHER)
Study

» Study Design: A multicenter case-control study was conducted in France.[3]

o Participants: The study enrolled 271 postmenopausal women (aged 45-70) with a first
documented episode of idiopathic VTE (cases) and 610 control women matched for center,
age, and admission date.[3]

o Exposure Assessment: Detailed information on HRT use, including the specific type, route of
administration, and duration of use, was collected through a standardized questionnaire.[5]

[6]

» Data Analysis: Odds ratios for VTE associated with different HRT formulations were
calculated using conditional logistic regression, with adjustment for various potential
confounding factors.[3]

Signaling Pathways and Experimental Workflows

The differential risk of thromboembolism between oral and transdermal HRT is rooted in their
distinct effects on hepatic coagulation factor synthesis.
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Caption: Impact of HRT Route of Administration on the Coagulation Cascade.

The following diagram illustrates a typical workflow for a nested case-control study designed to
assess the risk of VTE associated with different HRT formulations.
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Caption: Workflow of a Nested Case-Control Study for HRT and VTE Risk.

Conclusion

The available evidence strongly supports the conclusion that transdermal hormone
replacement therapies, such as ClimaraPro, are associated with a lower risk of venous
thromboembolism compared to oral formulations. This difference is primarily attributed to the
route of administration, which avoids the first-pass hepatic metabolism and its subsequent
impact on coagulation factor synthesis. While the specific progestin component may also play a
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role in the overall thrombotic risk, the choice of a transdermal delivery system appears to be
the most critical factor in mitigating the risk of VTE for postmenopausal women requiring
hormone therapy. For researchers and drug development professionals, these findings
underscore the importance of considering the route of administration and the specific hormonal
components in the development and assessment of new hormone therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12716886?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12716886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

